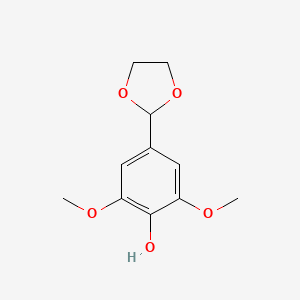
3-(2-Methylcyclopentyl)hexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylcyclopentyl)hexan-3-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. The compound also features a methyl-substituted cyclopentyl group, which adds to its structural complexity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing alcohols like 3-(2-Methylcyclopentyl)hexan-3-ol involves the use of Grignard reagents. Grignard reagents (RMgX) react with carbonyl compounds to yield alcohols. For instance, the reaction of a Grignard reagent with a ketone can produce a tertiary alcohol . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of such alcohols often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylcyclopentyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a ketone or carboxylic acid, while reduction would regenerate the alcohol from a carbonyl compound.
Aplicaciones Científicas De Investigación
3-(2-Methylcyclopentyl)hexan-3-ol has various applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving the interaction of alcohols with biological systems.
Medicine: Research into the pharmacological properties of such compounds can lead to the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylcyclopentyl)hexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a chemical reaction .
Comparación Con Compuestos Similares
Similar Compounds
3-Hexanol: Another alcohol with a similar hexane chain but without the cyclopentyl group.
Cyclopentanol: An alcohol with a cyclopentyl group but a different overall structure.
Uniqueness
3-(2-Methylcyclopentyl)hexan-3-ol is unique due to the presence of both a hexane chain and a methyl-substituted cyclopentyl group. This combination of structural features can influence its chemical properties and reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
53398-72-4 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
3-(2-methylcyclopentyl)hexan-3-ol |
InChI |
InChI=1S/C12H24O/c1-4-9-12(13,5-2)11-8-6-7-10(11)3/h10-11,13H,4-9H2,1-3H3 |
Clave InChI |
UMTUMLSVRGSELR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(C1CCCC1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)

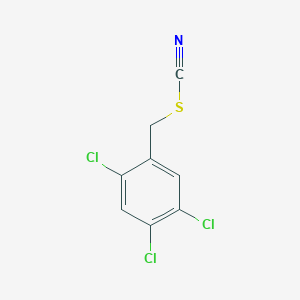

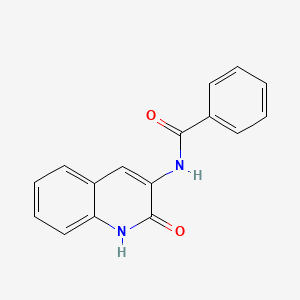
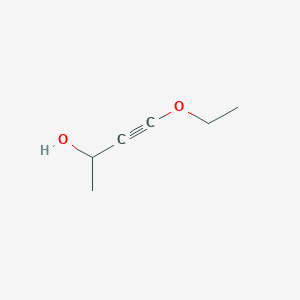
amino}benzoate](/img/structure/B14009292.png)
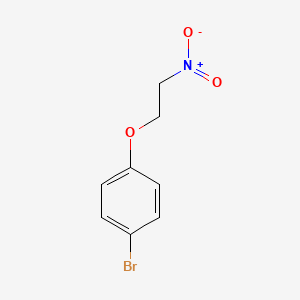

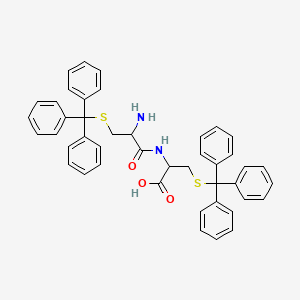
![N-[4,5-Dihydroxy-6-hydroxymethyl-2-(naphthalen-2-yloxy)-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B14009316.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
